molecular formula C12H21NO3S B7181182 N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide

N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide

Cat. No.: B7181182
M. Wt: 259.37 g/mol
InChI Key: KHZVZWUYRODKOM-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)-2-propan-2-ylsulfonylacetamide is a compound that features a bicyclo[221]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique stereochemical properties

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-8(2)17(15,16)7-12(14)13-11-6-9-3-4-10(11)5-9/h8-11H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZVZWUYRODKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC(=O)NC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[221]heptanyl)-2-propan-2-ylsulfonylacetamide typically involves the formation of the bicyclo[22One common method involves the [4 + 2] cycloaddition reaction, which allows for the rapid construction of the bicyclo[2.2.1]heptane scaffold under mild conditions . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Photochemical methods, such as [2 + 2] cycloaddition, can be employed to produce the bicyclo[2.2.1]heptane core efficiently . These methods are advantageous due to their operational simplicity and the ability to produce large quantities of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonylacetamide group.

    Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemical effects.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[2.2.1]heptane core provides a rigid framework that can enhance binding affinity and specificity. The sulfonylacetamide group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-2-propan-2-ylsulfonylacetamide is unique due to its specific combination of the bicyclo[2.2.1]heptane core and the sulfonylacetamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.

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